[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound that features a brominated thiophene ring attached to an ethyl group, which is further connected to a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Alkylation: The brominated thiophene is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophen-2-yl)ethylamine exerts its effects depends on its interaction with molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the propynylamine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)ethylamine: Similar structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.
1-(5-Bromothiophen-2-yl)ethylamine: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
Uniqueness
The presence of the propynylamine group in 1-(5-Bromothiophen-2-yl)ethylamine imparts unique reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h1,4-5,7,11H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBLTKPYAIKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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